molecular formula C14H15NO3 B14254946 2-[(3-Ethyloxetan-3-yl)methyl]-1H-isoindole-1,3(2H)-dione CAS No. 374897-77-5

2-[(3-Ethyloxetan-3-yl)methyl]-1H-isoindole-1,3(2H)-dione

Cat. No.: B14254946
CAS No.: 374897-77-5
M. Wt: 245.27 g/mol
InChI Key: DDQAGIVGJXCODX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(3-Ethyloxetan-3-yl)methyl]-1H-isoindole-1,3(2H)-dione is a chemical compound that features both an oxetane ring and an isoindole dione structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3-Ethyloxetan-3-yl)methyl]-1H-isoindole-1,3(2H)-dione typically involves the reaction of 3-ethyloxetan-3-ylmethanol with phthalic anhydride under specific conditions. The reaction is carried out in the presence of a catalyst, often an acid or base, to facilitate the formation of the isoindole dione ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

2-[(3-Ethyloxetan-3-yl)methyl]-1H-isoindole-1,3(2H)-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines .

Scientific Research Applications

2-[(3-Ethyloxetan-3-yl)methyl]-1H-isoindole-1,3(2H)-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(3-Ethyloxetan-3-yl)methyl]-1H-isoindole-1,3(2H)-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(3-Ethyloxetan-3-yl)methyl]-1H-isoindole-1,3(2H)-dione is unique due to the combination of the oxetane ring and isoindole dione structure, which imparts distinct chemical and physical properties. This dual functionality makes it a versatile compound for various applications in research and industry .

Properties

CAS No.

374897-77-5

Molecular Formula

C14H15NO3

Molecular Weight

245.27 g/mol

IUPAC Name

2-[(3-ethyloxetan-3-yl)methyl]isoindole-1,3-dione

InChI

InChI=1S/C14H15NO3/c1-2-14(8-18-9-14)7-15-12(16)10-5-3-4-6-11(10)13(15)17/h3-6H,2,7-9H2,1H3

InChI Key

DDQAGIVGJXCODX-UHFFFAOYSA-N

Canonical SMILES

CCC1(COC1)CN2C(=O)C3=CC=CC=C3C2=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.